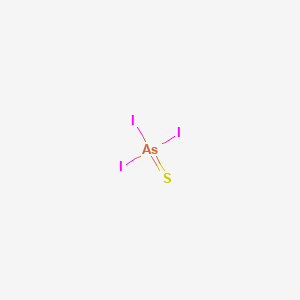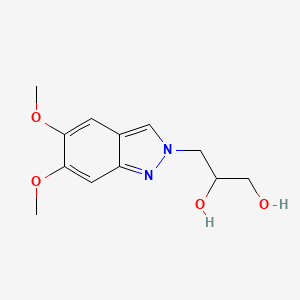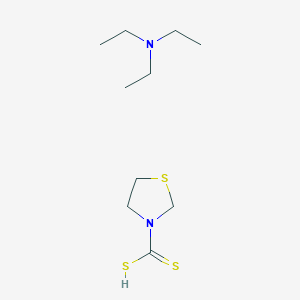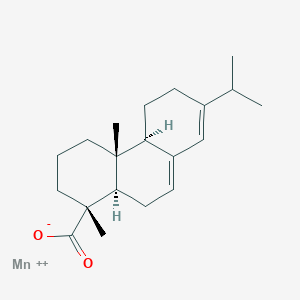
Manganese abietate, technical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese abietate, technical, is a chemical compound with the molecular formula C₄₀H₅₈MnO₄. It is a manganese salt of abietic acid, which is a naturally occurring resin acid derived from rosin. This compound is known for its applications in various industrial processes, particularly in the field of catalysis and as a drying agent in paints and varnishes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese abietate can be synthesized through the reaction of abietic acid with manganese salts. One common method involves the reaction of abietic acid with manganese acetate in a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete dissolution and reaction of the components .
Industrial Production Methods
Industrial production of manganese abietate often involves the use of manganese oxide or manganese carbonate as starting materials. These are reacted with abietic acid in the presence of a suitable solvent and under controlled temperature and pressure conditions. The resulting product is then purified through filtration and recrystallization to obtain the desired technical grade .
Análisis De Reacciones Químicas
Types of Reactions
Manganese abietate undergoes various chemical reactions, including:
Oxidation: Manganese abietate can be oxidized to form manganese dioxide and other oxidation products.
Reduction: It can be reduced to manganese metal or lower oxidation states of manganese.
Substitution: The compound can participate in substitution reactions where the manganese ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reactions with other metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Manganese dioxide (MnO₂) and other manganese oxides.
Reduction: Manganese metal (Mn) and lower oxidation state manganese compounds.
Substitution: Various metal abietates depending on the substituting metal ion.
Aplicaciones Científicas De Investigación
Manganese abietate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese biochemistry.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized as a drying agent in paints and varnishes, and as a stabilizer in the production of plastics
Mecanismo De Acción
The mechanism of action of manganese abietate involves its ability to participate in redox reactions due to the variable oxidation states of manganese. In biological systems, manganese abietate can interact with enzymes and proteins, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with molecular targets such as metalloproteins and enzymes involved in oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Manganese acetate: Another manganese salt used in similar applications but with different solubility and reactivity properties.
Manganese oxalate: Used in catalysis and as a precursor for manganese oxide production.
Manganese stearate: Employed as a lubricant and stabilizer in plastics
Uniqueness
Manganese abietate is unique due to its specific interaction with abietic acid, which imparts distinct solubility and reactivity characteristics. Its use as a drying agent in paints and varnishes is particularly notable, as it provides superior drying properties compared to other manganese salts .
Propiedades
Número CAS |
54675-76-2 |
|---|---|
Fórmula molecular |
C20H29MnO2+ |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;manganese(2+) |
InChI |
InChI=1S/C20H30O2.Mn/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+2/p-1/t16-,17+,19+,20+;/m0./s1 |
Clave InChI |
PKTVJIZVIVRXKH-XTICBAGASA-M |
SMILES isomérico |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Mn+2] |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


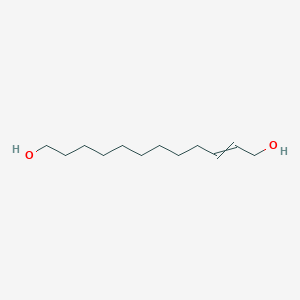
![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
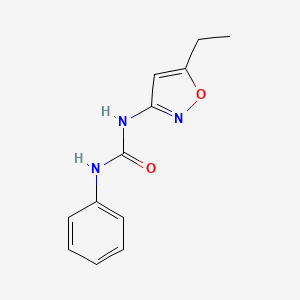
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
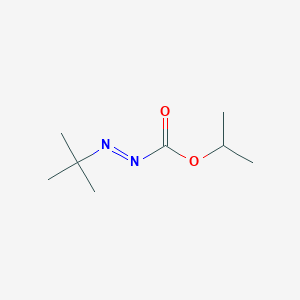
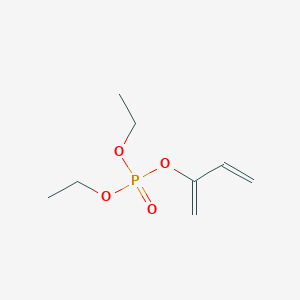
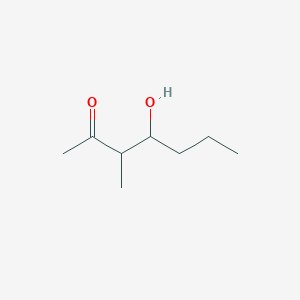
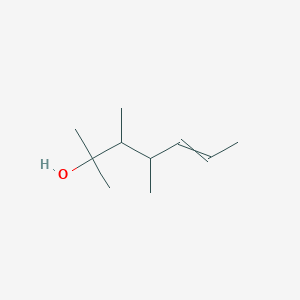
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
